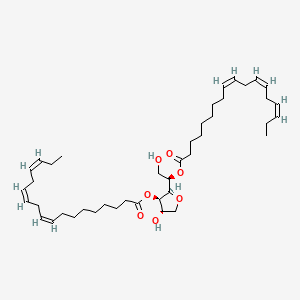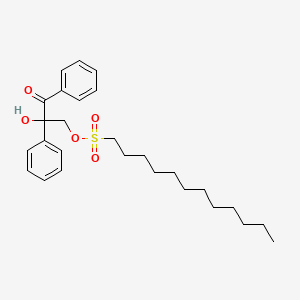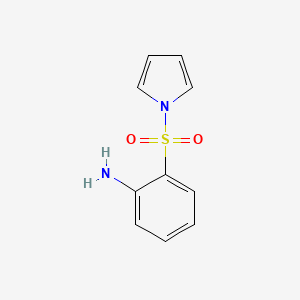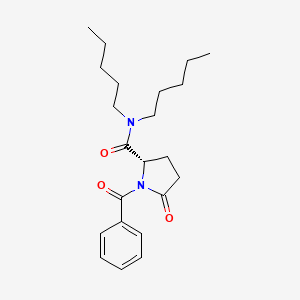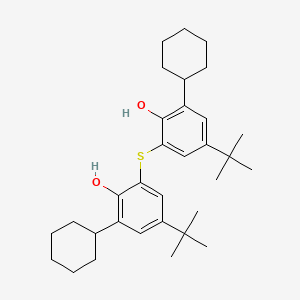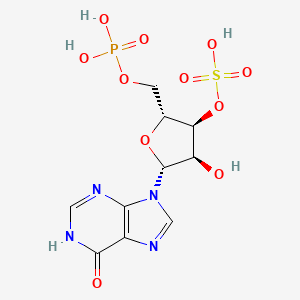
N',2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N',2-ビス(1,3-ベンゾジオキソール-5-イルメチレン)ヒドラジンカルボキシミドヒドラジドは、分子式C17H16N6O7を持つ複雑な有機化合物です。この化合物は、ヒドラジンカルボキシミドヒドラジドコアに2つのベンゾジオキソール基が結合したユニークな構造で知られています。
準備方法
合成経路と反応条件
N',2-ビス(1,3-ベンゾジオキソール-5-イルメチレン)ヒドラジンカルボキシミドヒドラジドの合成は、通常、1,3-ベンゾジオキソール-5-カルバルデヒドとヒドラジンカルボキシミドヒドラジドを制御された条件下で縮合させることから始まります。反応は通常、エタノールやメタノールなどの有機溶媒中で行われ、縮合反応を促進するために触媒量の酸が添加されます。反応混合物はその後、数時間還流加熱して反応を完全に完了させます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられますが、より大規模に行われます。連続フローリアクターや自動システムの使用により、生産プロセスの効率と収率を向上させることができます。また、再結晶やクロマトグラフィーなどの精製工程が採用され、高純度の化合物が得られます。
化学反応の分析
反応の種類
N',2-ビス(1,3-ベンゾジオキソール-5-イルメチレン)ヒドラジンカルボキシミドヒドラジドは、以下のような様々な化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: ベンゾジオキソール基は、ハロゲンやニトロ化剤などの試薬を用いて求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: ルイス酸触媒存在下での塩素ガス。
生成される主要な生成物
酸化: 対応するカルボン酸またはケトンの生成。
還元: 対応するアルコールまたはアミンの生成。
置換: ハロゲン化またはニトロ化誘導体の生成。
科学研究への応用
N',2-ビス(1,3-ベンゾジオキソール-5-イルメチレン)ヒドラジンカルボキシミドヒドラジドは、様々な科学研究に応用されています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体結合研究のためのリガンドとしての可能性について研究されています。
医学: 抗がん活性と治療薬としての可能性について調査されています。
産業: ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
N’,2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
N',2-ビス(1,3-ベンゾジオキソール-5-イルメチレン)ヒドラジンカルボキシミドヒドラジドの作用機序は、特定の分子標的との相互作用を含みます。たとえば、生物系では、酵素や受容体に結合して、その活性を阻害したり、機能を調節したりする可能性があります。ベンゾジオキソール基はその結合親和性と特異性において重要な役割を果たし、ヒドラジンカルボキシミドヒドラジドコアはその反応性と安定性に関与しています。
類似化合物との比較
類似化合物
- N'- (1,3-ベンゾジオキソール-5-イルメチレン)-2-(2,3-ジクロロフェノキシ)アセトヒドラジド
- N'- (1,3-ベンゾジオキソール-5-イルメチレン)-2-ピラジンカルボヒドラジド
- N'- (1,3-ベンゾジオキソール-5-イルメチレン)テトラデカンヒドラジド
独自性
N',2-ビス(1,3-ベンゾジオキソール-5-イルメチレン)ヒドラジンカルボキシミドヒドラジドは、その結合特性と反応性を高める二重のベンゾジオキソール基が特徴です。この構造的特徴は、他の類似化合物とは異なり、科学研究や産業における様々な応用にとって貴重な分子となっています。
特性
CAS番号 |
72463-18-4 |
|---|---|
分子式 |
C17H15N5O4 |
分子量 |
353.33 g/mol |
IUPAC名 |
1,2-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]guanidine |
InChI |
InChI=1S/C17H15N5O4/c18-17(21-19-7-11-1-3-13-15(5-11)25-9-23-13)22-20-8-12-2-4-14-16(6-12)26-10-24-14/h1-8H,9-10H2,(H3,18,21,22)/b19-7+,20-8+ |
InChIキー |
ASJXDSRAVCLDAQ-OKXCLTPOSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N/C(=N/N=C/C3=CC4=C(C=C3)OCO4)/N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=NN=CC3=CC4=C(C=C3)OCO4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



